molecular formula C16H12N2O7 B2440190 (E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 868680-07-3

(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No. B2440190
CAS RN: 868680-07-3
M. Wt: 344.279
InChI Key: JUASSWCVSVVVGY-HWKANZROSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a nitro group (-NO2), a methyl group (-CH3), and a benzo[d][1,3]dioxol-5-yl group (which is a benzene ring fused with a 1,3-dioxole ring) attached to an acrylate group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The nitro group could undergo reduction reactions, the acrylate group could participate in addition reactions, and the pyridine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Materials Science and Engineering
In the realm of materials science, acrylate derivatives are utilized for their polymerization capabilities, contributing to the development of novel polymeric materials. For instance, acrylate-based polymers are known for their use in creating plastic scintillators, which are essential in detecting radiation. These materials are valued for their optical transparency, thermal stability, and resistance to radiation damage, making them ideal for various scientific and industrial applications (Salimgareeva & Kolesov, 2005).

Biomedical Applications
Acrylates find significant applications in the biomedical field, particularly in the development of acrylic bone cements. These materials are crucial in medical procedures such as vertebroplasty and arthroplasty, providing support and stability to bones and joints. The chemistry of bone cement polymerization, including the effects of various components on setting time, polymerization temperature, and compressive strength, is a subject of continuous research, highlighting the role of acrylates in enhancing clinical outcomes in interventions (Nussbaum, Gailloud, & Murphy, 2004).

Environmental and Health Safety Research
The environmental and health safety aspects of acrylates also constitute an important area of research. Studies focusing on the genotoxic, mutagenic, and carcinogenic potentials of acrylate compounds are crucial for understanding their effects on human health and the environment. Such research provides invaluable data for regulatory bodies to establish safety standards and guidelines for the use of acrylates in various industries (Suh et al., 2018).

For more insights into the applications and safety of acrylate compounds in scientific research, the following references provide detailed information: Salimgareeva & Kolesov, 2005; Nussbaum, Gailloud, & Murphy, 2004; Suh et al., 2018.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and promoting cell death.

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects on cell division and growth.

Pharmacokinetics

Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-9-6-13(15(18(21)22)16(20)17-9)25-14(19)5-3-10-2-4-11-12(7-10)24-8-23-11/h2-7H,8H2,1H3,(H,17,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUASSWCVSVVVGY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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